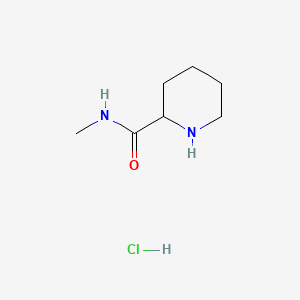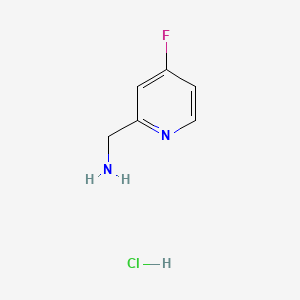![molecular formula C9H6N2 B582607 4,8-diazatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene CAS No. 146076-50-8](/img/structure/B582607.png)
4,8-diazatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine is a nitrogen-containing heterocyclic compoundThis compound features a unique structure that includes a pyrrole ring fused with a cyclobutene ring and a pyridine ring, making it an interesting subject for chemical and pharmaceutical research .
Preparation Methods
The synthesis of 6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . Industrial production methods often involve multi-step processes that ensure high yield and purity, such as the use of solid alumina and room temperature conditions for initial steps, followed by cyclization catalyzed by Cs2CO3/DMSO .
Chemical Reactions Analysis
6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, sodium borohydride, and toluene . For example, the reduction of the pyridine ring can be achieved using sodium borohydride in the presence of trifluoroacetic acid, leading to the formation of octahydro derivatives . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized pyrrolo derivatives .
Scientific Research Applications
6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a scaffold for drug discovery, particularly in the development of antimicrobial, anti-inflammatory, and antitumor agents . Additionally, its unique structure makes it a valuable compound for studying the mechanisms of action of various biological processes .
Mechanism of Action
The mechanism of action of 6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit kinase activity, which is crucial in the regulation of cell growth and proliferation . The exact pathways and targets can vary depending on the specific derivative and its application, but they often involve key enzymes and receptors involved in disease processes .
Comparison with Similar Compounds
6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine can be compared with other similar compounds such as pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine . While these compounds share a similar core structure, they differ in their biological activities and applications. For example, pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial and antifungal activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives are more active as kinase inhibitors . The unique structure of 6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine, with its fused cyclobutene ring, sets it apart and contributes to its distinct chemical and biological properties .
Properties
CAS No. |
146076-50-8 |
|---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.161 |
InChI |
InChI=1S/C9H6N2/c1-2-6-7-4-10-5-8(7)9(6)11-3-1/h1-5,10H |
InChI Key |
TWYGRFAOGNYXMW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=CNC=C23)N=C1 |
Synonyms |
1H-Pyrrolo[3,4:3,4]cyclobuta[1,2-b]pyridine(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


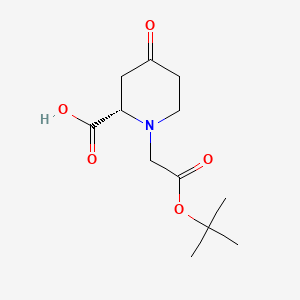
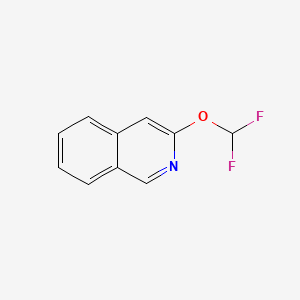
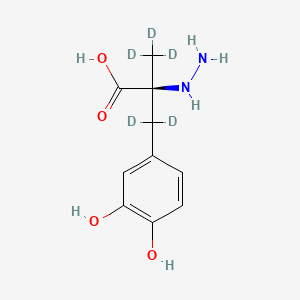


![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)
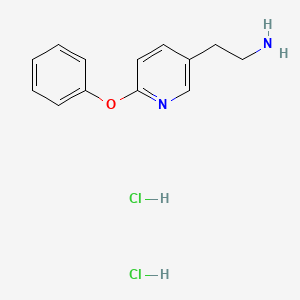
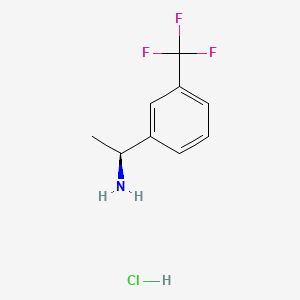
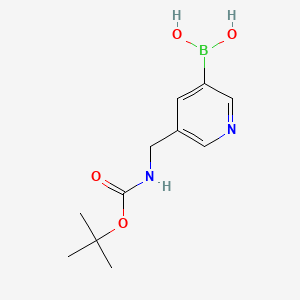
![3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B582540.png)
